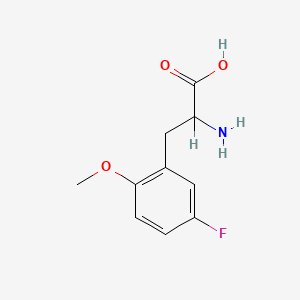

5-FLUORO-2-METHOXY-DL-PHENYLALANINE

Overview

Description

5-FLUORO-2-METHOXY-DL-PHENYLALANINE is an organic compound that belongs to the class of amino acids It features a fluorinated aromatic ring and a methoxy group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-FLUORO-2-METHOXY-DL-PHENYLALANINE typically involves multi-step organic reactions. One common method includes the fluorination of a suitable aromatic precursor, followed by the introduction of the methoxy group. The final step involves the formation of the amino acid moiety through a series of reactions such as amination and carboxylation.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective fluorination, and controlled methoxylation are employed. The use of advanced catalysts and reaction conditions helps in scaling up the production while maintaining the desired chemical properties.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the aromatic ring or the amino group, resulting in various reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the fluorine and methoxy groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3).

Major Products:

Oxidation: Formation of 5-fluoro-2-methoxybenzoic acid.

Reduction: Formation of 2-amino-3-(5-fluoro-2-methoxyphenyl)propanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Drug Development

The incorporation of fluorinated amino acids like 5-fluoro-2-methoxy-DL-phenylalanine into peptides can significantly enhance their stability and bioavailability. The fluorine atom modifies the electronic properties of the molecule, leading to improved interactions with biological targets. This modification is particularly useful in developing peptide-based therapeutics aimed at treating various diseases, including cancer and metabolic disorders .

Case Study: Enzyme Inhibition

Research indicates that fluorinated phenylalanines can serve as effective enzyme inhibitors. For instance, studies have shown that substituting natural amino acids with fluorinated analogs can stabilize enzyme structures, thereby enhancing their efficacy in therapeutic applications .

Biochemical Research

This compound is utilized in biochemical assays to study protein structure and function. Its incorporation into proteins allows researchers to probe interactions through techniques such as NMR spectroscopy and X-ray crystallography. This application is crucial for understanding protein dynamics and interactions at a molecular level .

Translational Incorporation

This compound can be incorporated into proteins in living cells using advanced techniques like genetic code expansion. This method allows for the site-specific incorporation of this compound into proteins, facilitating studies on protein folding, stability, and function .

Table: Comparison of Fluorinated Phenylalanines

| Compound | Key Feature | Application Area |

|---|---|---|

| This compound | Enhanced stability | Drug development |

| Pentafluorophenylalanine | High hydrophobicity | Protein stabilization |

| 4-Fluorophenylalanine | Increased binding affinity | Enzyme inhibition |

Mechanism of Action

The mechanism by which 5-FLUORO-2-METHOXY-DL-PHENYLALANINE exerts its effects involves interactions with specific molecular targets. The fluorine and methoxy groups enhance its binding affinity to certain receptors or enzymes, modulating their activity. Pathways involved may include neurotransmitter signaling, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

2-Amino-3-(4-fluoro-2-methoxyphenyl)propanoic acid: Fluorine atom positioned differently on the aromatic ring.

2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid: Chlorine atom replacing the fluorine atom.

Uniqueness: 5-FLUORO-2-METHOXY-DL-PHENYLALANINE is unique due to the specific positioning of the fluorine and methoxy groups, which confer distinct chemical and biological properties. These structural features influence its reactivity, binding affinity, and overall effectiveness in various applications.

Biological Activity

5-Fluoro-2-methoxy-DL-phenylalanine (5F2MDL) is a fluorinated derivative of the amino acid phenylalanine, distinguished by the presence of a methoxy group and a fluorine atom on its aromatic ring. This compound has garnered attention in medicinal chemistry due to its unique biological activities, particularly as an enzyme inhibitor. This article provides a comprehensive overview of the biological activity of 5F2MDL, supported by data tables and relevant research findings.

5F2MDL has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 603105-80-2 |

| Molecular Formula | C10H12FNO3 |

| Molecular Weight | 213.21 g/mol |

| Melting Point | Approximately 251°C (decomposition) |

| IUPAC Name | 2-amino-3-(5-fluoro-2-methoxyphenyl)propanoic acid |

The fluorine atom enhances the compound's metabolic stability and influences its pharmacodynamics, making it a subject of interest in drug development.

Enzyme Inhibition

Research indicates that 5F2MDL exhibits significant inhibitory effects on various enzymes, particularly α-glucosidase. The introduction of fluorine enhances the compound's binding affinity to biological targets, leading to improved therapeutic efficacy compared to non-fluorinated analogs. In vitro studies have shown that compounds similar to 5F2MDL can inhibit carbohydrate-hydrolyzing enzymes, which are crucial in metabolic pathways related to diabetes and obesity management .

Case Studies and Research Findings

- Inhibition of α-Glucosidase : A study demonstrated that 5F2MDL inhibited α-glucosidase activity, which is pivotal in carbohydrate metabolism. This inhibition suggests potential applications in managing postprandial hyperglycemia.

- Molecular Docking Studies : Molecular docking simulations have revealed that 5F2MDL binds effectively to the active site of α-glucosidase, with binding interactions enhanced by the fluorine atom's electronic properties. This finding supports its potential as a therapeutic agent for metabolic disorders .

-

Comparative Analysis with Similar Compounds : A comparative study highlighted that while other fluorinated phenylalanines exhibit varying degrees of enzyme inhibition, 5F2MDL shows superior activity due to its specific structural features. For example:

Compound Name Structure Features Unique Properties 2-Methoxy-DL-phenylalanine No fluorine, only methoxy group Standard amino acid with no enhanced activity 4-Fluoro-DL-phenylalanine Fluorine at para position Different biological activity profile 3-Fluoro-DL-phenylalanine Fluorine at meta position Varies in enzyme inhibition compared to 5F2MDL This compound Fluorine at ortho position Enhanced binding affinity and inhibition

The mechanism by which 5F2MDL exerts its biological effects is primarily through competitive inhibition of target enzymes. The presence of the methoxy group and the fluorine atom alters the electronic distribution within the molecule, enhancing its interaction with enzyme active sites.

Pharmacological Implications

The unique properties of 5F2MDL suggest several potential pharmacological applications:

Properties

IUPAC Name |

2-amino-3-(5-fluoro-2-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIQPUAYMLZLEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201304645 | |

| Record name | 5-Fluoro-2-methoxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603105-80-2 | |

| Record name | 5-Fluoro-2-methoxyphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603105-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methoxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.